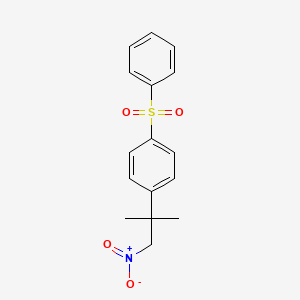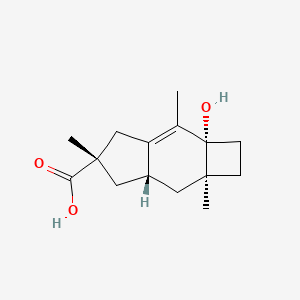
Acetic 2-(4-chloro-2-nitrophenyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic 2-(4-chloro-2-nitrophenyl)hydrazide is a chemical compound with the molecular formula C8H8ClN3O3 and a molecular weight of 229.624 g/mol . It is known for its unique structure, which includes a hydrazide group attached to a chloronitrophenyl ring. This compound is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic 2-(4-chloro-2-nitrophenyl)hydrazide typically involves the reaction of 4-chloro-2-nitroaniline with acetic hydrazide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic 2-(4-chloro-2-nitrophenyl)hydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Major Products Formed
Reduction: 2-(4-amino-2-nitrophenyl)hydrazide.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic 2-(4-chloro-2-nitrophenyl)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of acetic 2-(4-chloro-2-nitrophenyl)hydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chloro-2-nitrophenyl)ureidoacetic acid: Similar structure but with a urea group instead of a hydrazide group.
2-(4-chloro-2-nitrophenyl)acetic acid: Lacks the hydrazide group, making it less reactive in certain chemical reactions.
Uniqueness
Acetic 2-(4-chloro-2-nitrophenyl)hydrazide is unique due to its combination of a hydrazide group with a chloronitrophenyl ring. This structure provides it with distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Propriétés
Numéro CAS |
60882-62-4 |
|---|---|
Formule moléculaire |
C8H8ClN3O3 |
Poids moléculaire |
229.62 g/mol |
Nom IUPAC |
N'-(4-chloro-2-nitrophenyl)acetohydrazide |
InChI |
InChI=1S/C8H8ClN3O3/c1-5(13)10-11-7-3-2-6(9)4-8(7)12(14)15/h2-4,11H,1H3,(H,10,13) |
Clé InChI |
YYWJDODCLSXTPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)


![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)

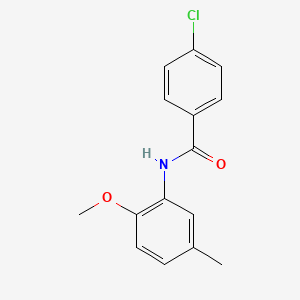
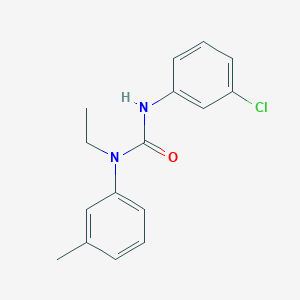
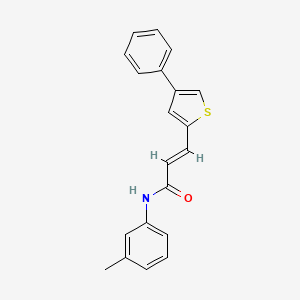
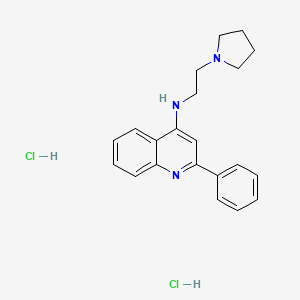
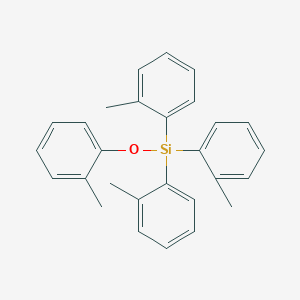
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
